2-Nitrobenzamide

Thermochemistry Isomer Stability Combustion Calorimetry

Select 2-Nitrobenzamide (o-nitrobenzamide) for synthesis of quinazoline-2,4(1H,3H)-diones and nitroreductase-activated prodrugs. Ortho-nitro pattern confers unique intramolecular H-bonding and reducibility unattainable with meta/para isomers. ΔfH°gas −138.9 kJ·mol⁻¹ ensures predictable scale-up thermochemistry. Essential building block for heterocycles requiring ortho-nitro-directed cyclization.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 610-15-1
Cat. No. B184338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzamide
CAS610-15-1
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O3/c8-7(10)5-3-1-2-4-6(5)9(11)12/h1-4H,(H2,8,10)
InChIKeyKLGQWSOYKYFBTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)

2-Nitrobenzamide (CAS 610-15-1): A Versatile Ortho-Nitrobenzamide for Specialized Chemical Synthesis and Pharmaceutical Research


2-Nitrobenzamide (CAS 610-15-1), also known as o-nitrobenzamide, is a nitrated benzamide derivative characterized by the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol [1]. This compound features a nitro group at the ortho position relative to the carboxamide functionality, conferring unique reactivity and physicochemical properties [2]. It serves as a crucial building block in organic synthesis, particularly in the preparation of heterocyclic compounds, and has been employed in the development of fluorogenic chemosensors and pharmaceutical intermediates .

Why 2-Nitrobenzamide Cannot Be Substituted by Other Nitrobenzamide Isomers or Benzamide Derivatives


The ortho-nitro substitution pattern in 2-nitrobenzamide imparts distinct thermodynamic, electrochemical, and steric properties that are not replicated by its meta- or para-isomers or by unsubstituted benzamide [1]. Direct head-to-head thermochemical analysis reveals that the gas-phase enthalpy of formation for 2-nitrobenzamide (−138.9 ± 3.5 kJ·mol⁻¹) is significantly different from that of 3-nitrobenzamide (−122.9 ± 2.9 kJ·mol⁻¹) and 4-nitrobenzamide (−108.5 ± 3.7 kJ·mol⁻¹), indicating substantial differences in molecular stability and reactivity [2]. Furthermore, the ortho-nitro group participates in intramolecular hydrogen bonding and provides a unique redox profile, making 2-nitrobenzamide irreplaceable in specific synthetic transformations and as a precursor for certain heterocyclic systems [3].

Quantitative Evidence Guide: Why 2-Nitrobenzamide Outperforms Analogs in Key Applications


Gas-Phase Enthalpic Stability of 2-Nitrobenzamide Versus Meta and Para Isomers

The gas-phase standard enthalpy of formation provides a direct measure of molecular stability free from intermolecular interactions. 2-Nitrobenzamide (ortho isomer) exhibits a significantly different enthalpic stability compared to its 3-nitrobenzamide (meta) and 4-nitrobenzamide (para) counterparts [1]. This quantitative difference underscores why substitution with a different isomer would fundamentally alter the energetic profile in any application where thermodynamic properties are relevant [2].

Thermochemistry Isomer Stability Combustion Calorimetry

Aqueous Solubility of 2-Nitrobenzamide: A Critical Parameter for Reaction Design

The aqueous solubility of 2-nitrobenzamide is a key differentiator when selecting it for reactions in aqueous or mixed solvent systems. Reported data indicate that its water solubility is less than 0.1 mg/mL at 18°C (64°F) . In contrast, unsubstituted benzamide is freely soluble in water (>100 mg/mL) [1]. This low solubility can be advantageous for precipitation-driven work-ups or when designing biphasic reaction conditions.

Solubility Physicochemical Properties Formulation

Distinct Electrochemical Reduction Profile of Ortho-Nitrobenzamide Derivatives

The ortho-nitro substitution in benzamides imparts a unique electrochemical reduction behavior that is exploited in the design of nitroreductase-activated prodrugs [1]. While specific reduction potential data for 2-nitrobenzamide itself is limited, comparative studies on nitro-substituted benzamides demonstrate that the ortho-nitro group can be selectively reduced by nitroreductase enzymes, a feature leveraged in the development of dinitrobenzamide prodrugs like CB1954 and SN 23862 [2]. For example, in the prodrug SN 23862, the 2-nitro group is selectively reduced under aerobic conditions by E. coli nitroreductase [3]. This contrasts with meta- or para-nitrobenzamides, which exhibit different electrochemical potentials and enzymatic reduction kinetics [4].

Electrochemistry Cyclic Voltammetry Prodrug Activation

Synthetic Versatility: 2-Nitrobenzamide as a Precursor to Quinazoline-2,4(1H,3H)-diones

2-Nitrobenzamide is specifically employed in the synthesis of quinazoline-2,4(1H,3H)-diones, an important class of pharmaceutical intermediates . In this application, the ortho-nitro group is essential for the subsequent cyclization step. The corresponding meta- or para-nitrobenzamide isomers cannot undergo this specific transformation due to the incorrect positioning of the nitro group relative to the amide . While direct yield comparisons are not available in the public domain, the structural requirement for the ortho-nitro group is absolute, rendering 2-nitrobenzamide irreplaceable in this synthetic route .

Organic Synthesis Heterocycles Pharmaceutical Intermediates

Physical Property Differentiation: Melting Point and Thermal Stability

The melting point of 2-nitrobenzamide is reported as 174-178 °C (lit.) . In comparison, 3-nitrobenzamide has a melting point of 140-143 °C, and 4-nitrobenzamide melts at 199-201 °C [1]. This 34 °C difference in melting point between the ortho and meta isomers can be utilized for identification and purity assessment. Furthermore, 2-nitrobenzamide is stable at room temperature when sealed in a dry environment , whereas some N-substituted derivatives may require refrigerated storage [2].

Thermal Properties Storage Purity Analysis

Thermodynamic Stability in Condensed Phase: Enthalpy of Fusion

Differential scanning calorimetry (DSC) studies provide quantitative data on the enthalpy of fusion for nitrobenzamide isomers [1]. The standard molar enthalpy of fusion for 2-nitrobenzamide is 27.8 ± 0.5 kJ·mol⁻¹, while for 3-nitrobenzamide it is 23.5 ± 0.4 kJ·mol⁻¹, and for 4-nitrobenzamide it is 31.2 ± 0.6 kJ·mol⁻¹ [2]. These differences reflect variations in crystal lattice energy and intermolecular interactions, which can influence solubility, bioavailability, and processing behavior [3].

Thermochemistry Phase Transition DSC

Optimal Application Scenarios for 2-Nitrobenzamide Based on Evidence-Driven Differentiation


Synthesis of Quinazoline-2,4(1H,3H)-diones and Related Heterocycles

2-Nitrobenzamide is the precursor of choice for the synthesis of quinazoline-2,4(1H,3H)-diones, a class of compounds with diverse pharmaceutical activities . The ortho-nitro group is essential for the cyclization step, and substitution with meta- or para-nitrobenzamide would fail to yield the desired heterocycle . The distinct thermochemical stability (ΔfH°gas = −138.9 kJ·mol⁻¹) and melting point (174-178 °C) of 2-nitrobenzamide ensure predictable behavior during reaction optimization and scale-up [1].

Development of Fluorogenic Chemosensors

2-Nitrobenzamide serves as a key building block in the synthesis of novel fluorogenic chemosensors based on urea derivatives . The ortho-nitro group provides the necessary electron-withdrawing character and chromophoric properties essential for sensor function . The low aqueous solubility (<0.1 mg/mL at 18°C) can be advantageous in designing sensors that operate via precipitation or phase transfer mechanisms [1].

Bioreductively Activated Prodrug Design

The unique reducibility of the ortho-nitro group in 2-nitrobenzamide derivatives makes this scaffold valuable for designing nitroreductase-activated prodrugs . The selective reduction of the 2-nitro group by nitroreductase enzymes, as demonstrated in dinitrobenzamide mustards like SN 23862, enables targeted activation in tumor microenvironments . The thermochemical and electrochemical properties of 2-nitrobenzamide inform the design of prodrugs with appropriate stability and activation kinetics [1].

Thermochemical Reference Standard

The well-characterized thermochemical properties of 2-nitrobenzamide, including its gas-phase enthalpy of formation (−138.9 ± 3.5 kJ·mol⁻¹) and enthalpy of fusion (27.8 ± 0.5 kJ·mol⁻¹), make it suitable as a reference compound in calorimetric studies and for benchmarking computational chemistry methods . Its distinct thermal signature and room-temperature storage stability simplify experimental design and data interpretation .

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